

An In-depth Technical Guide to the Molecular Structure and Function of Glepaglutide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Glepaglutide is a novel, long-acting glucagon-like peptide-2 (GLP-2) analog developed for the treatment of Short Bowel Syndrome (SBS). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of **Glepaglutide**. It includes a detailed analysis of its structure-activity relationship, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy. The guide also outlines key experimental protocols for the evaluation of GLP-2 analogs and presents quantitative data in structured tables and signaling pathways as diagrams to facilitate understanding and further research.

Introduction

Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction in the length and/or function of the small intestine. Patients with SBS often suffer from malnutrition, dehydration, and electrolyte imbalances, necessitating parenteral support (PS) to maintain health. Glucagon-like peptide-2 (GLP-2) is a naturally occurring gut hormone that enhances intestinal adaptation by promoting mucosal growth and increasing intestinal blood flow. However, its therapeutic use is limited by a very short half-life of 5-7 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2]



Glepaglutide is a next-generation, long-acting GLP-2 analog designed to overcome this limitation, offering the potential for less frequent dosing and improved patient compliance.[3][4] It is being developed as a ready-to-use aqueous formulation for subcutaneous injection.[3][5] This document serves as a technical resource for professionals in the field of gastroenterology and drug development, providing in-depth information on the molecular and functional aspects of **Glepaglutide**.

Molecular Structure and Chemistry

Glepaglutide is a 39-amino acid peptide analog of human GLP-2.[2] Its structure has been modified to enhance its stability and duration of action.

Amino Acid Sequence and Modifications

The amino acid sequence of **Glepaglutide** differs from native human GLP-2 at nine positions. A key modification is the addition of a C-terminal tail composed of six lysine residues.[2] These modifications are designed to confer resistance to enzymatic degradation and alter its pharmacokinetic profile.

Table 1: Amino Acid Sequence Comparison of Human GLP-2 and Glepaglutide

Peptide	Amino Acid Sequence	
Human GLP-2	H- HADGSFSDEMNTILDNLAARDFINWLIQTKITD- OH[5]	
Glepaglutide	H- HGEGTFSSELATILDALAARDFIAWLIATKITDK KKKKK-NH2[5][6][7]	

Red letters indicate amino acid substitutions compared to human GLP-2.

Physicochemical Properties

The molecular formula of **Glepaglutide** is C197H325N53O55, with a molecular weight of approximately 4316 g/mol .[6][8][9] The modifications in its structure contribute to its stability in an aqueous solution, allowing for a ready-to-use formulation.[3]



Mechanism of Action

Glepaglutide exerts its therapeutic effects by acting as a selective agonist for the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR).[10][11]

GLP-2 Receptor Binding and Activation

Glepaglutide binds to and activates GLP-2 receptors located on intestinal enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons.[11] This binding initiates a downstream signaling cascade.

Intracellular Signaling Pathway

Activation of the GLP-2R by **Glepaglutide** leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This signaling pathway mediates the physiological effects of GLP-2, including the stimulation of intestinal growth and enhancement of absorptive function.[12]



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Glepaglutide-activated GLP-2 receptor signaling pathway.

In Vitro and In Vivo Pharmacology In Vitro Potency

The in vitro potency of **Glepaglutide** and its metabolites has been assessed by quantifying cAMP accumulation in cell lines overexpressing the human GLP-2 receptor.

Table 2: In Vitro Potency of **Glepaglutide** and its Metabolites



Compound	EC50 (nM)
Human GLP-2	0.025[5]
Glepaglutide (Parent)	0.12[5]
Metabolite 1 (M1)	0.068[5]
Metabolite 2 (M2)	0.044[5]

EC50 (half-maximal effective concentration) was determined by quantifying cAMP accumulation in a cell line stably overexpressing the human GLP-2 receptor.[5]

In Vivo Effects

In vivo studies in animal models and clinical trials in humans have demonstrated the intestinotrophic effects of **Glepaglutide**. These effects include increased intestinal wet weight and energy absorption.[13] A study in naive Wistar rats showed that **Glepaglutide** significantly increased small intestinal mass.[12]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of **Glepaglutide** is characterized by a significantly protracted half-life following subcutaneous administration.[1]

Absorption, Distribution, Metabolism, and Excretion

Following subcutaneous injection, **Glepaglutide** forms a depot from which its two main active metabolites, M1 and M2, are slowly released into the systemic circulation.[1][5] This slow release is the rate-limiting step governing the overall plasma exposure.[5] At steady state, the parent drug contributes to less than 1% of the total exposure, while the two main metabolites account for over 98%.[1] M2 is the predominant metabolite, making up approximately 90% of the overall exposure at steady state.[2]

Pharmacokinetic Parameters

The long-acting nature of **Glepaglutide** is reflected in its extended effective half-life.

Table 3: Pharmacokinetic Parameters of **Glepaglutide** in Healthy Subjects



Parameter	5 mg (subcutaneous)	10 mg (subcutaneous)	1 mg (intravenous)
Effective Half-life (t½eff)	124 h (95% CI: 73– 185)[5]	88 h (95% CI: 31– 146)[1][5]	11.7 h (terminal half- life of parent drug)[5]
Steady-State Distribution Volume (Vss) of Parent Drug	-	-	14.0 L[5]

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy and safety of **Glepaglutide** in adult patients with SBS who are dependent on parenteral support.

EASE Clinical Trial Program

The EASE (Efficacy and Safety of **Glepaglutide** in SBS) program includes several clinical trials (EASE-1, EASE-2, EASE-3, and EASE-4) to assess the potential of **Glepaglutide** to reduce or eliminate the need for parenteral support.[3]

Reduction in Parenteral Support

The EASE-1 Phase 3 trial demonstrated that twice-weekly administration of 10 mg **Glepaglutide** significantly reduced the weekly volume of parenteral support compared to placebo.[14][15]

Table 4: Key Efficacy Endpoints from the EASE-1 Phase 3 Trial (**Glepaglutide** 10 mg Twice Weekly vs. Placebo)



Endpoint	Glepaglutide (n=35)	Placebo (n=36)	P-value
Mean Change in Weekly PS Volume from Baseline to Week 24	-5.13 L/week[14][15]	-2.85 L/week[14][15]	0.0039[14]
Patients with ≥20% PS Volume Reduction (Weeks 20 & 24)	65.7%[14]	38.9%[14]	0.0243[14]
Patients with ≥1 Day/Week Reduction in PS Infusion	51.4%[14]	19.4%[14]	0.0043[14]
Patients Achieving Enteral Autonomy	14% (5 patients)[14] [15]	0%[14][15]	-

Safety and Tolerability

Glepaglutide has been generally well-tolerated in clinical trials.[14][15] The most common adverse events are related to its mechanism of action and include gastrointestinal effects and injection site reactions.[16][17]

Experimental Protocols

This section provides an overview of the methodologies used to characterize **Glepaglutide** and other GLP-2 analogs.

In Vitro cAMP Accumulation Assay

This assay is used to determine the potency of GLP-2 analogs in activating the GLP-2 receptor.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to a GLP-2 analog.

Materials:

A stable cell line overexpressing the human GLP-2 receptor (e.g., HEK293 or CHO cells).

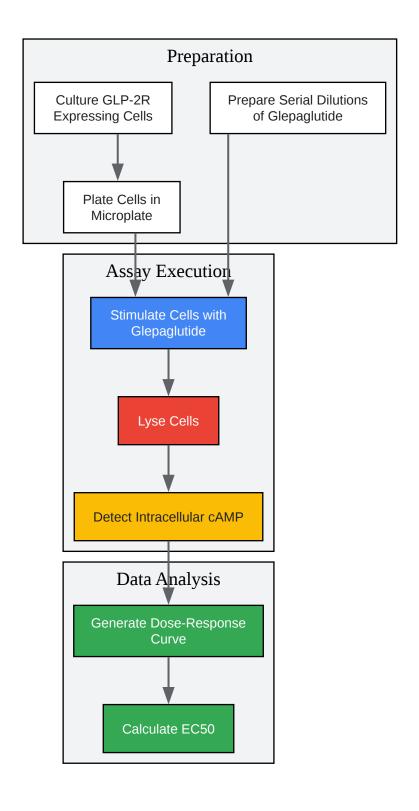


- Cell culture medium and supplements.
- Glepaglutide and other test compounds.
- A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
- A microplate reader compatible with the chosen assay technology.

Procedure:

- Cell Culture: Culture the GLP-2R expressing cells in appropriate flasks until they reach the desired confluency.
- Cell Plating: Harvest the cells and seed them into 96- or 384-well microplates at a predetermined density. Incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of Glepaglutide and control compounds in an appropriate assay buffer.
- Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions.
 Incubate for a specified period (e.g., 30 minutes) at room temperature or 37°C to allow for receptor activation and cAMP production.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the selected cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.





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Workflow for an in vitro cAMP accumulation assay.

Bioanalytical Method for Glepaglutide Quantification



The concentration of **Glepaglutide** and its metabolites in plasma is determined using a validated bioanalytical method.

Objective: To accurately quantify **Glepaglutide** and its metabolites (M1 and M2) in plasma samples.

Methodology: Immunoaffinity extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]

Procedure:

- Sample Collection: Collect blood samples in K2EDTA tubes and process to obtain plasma.
 Store plasma samples at -80°C until analysis.
- Immunoaffinity Extraction: Use specific antibodies to capture Glepaglutide and its metabolites from the plasma matrix, separating them from other plasma components.
- Elution: Elute the captured analytes from the antibodies.
- LC Separation: Inject the eluted sample into a liquid chromatography system to separate the parent drug and its metabolites based on their physicochemical properties.
- MS/MS Detection: Introduce the separated analytes into a tandem mass spectrometer for detection and quantification. The mass spectrometer is set to monitor specific precursor-toproduct ion transitions for each analyte to ensure high selectivity and sensitivity.
- Quantification: Generate a standard curve using known concentrations of the analytes and use it to determine the concentrations in the unknown samples.

Clinical Trial Protocol for SBS

Clinical trials for GLP-2 analogs in SBS are designed to assess their efficacy in reducing parenteral support and improving intestinal absorption.

Objective: To evaluate the efficacy and safety of a GLP-2 analog in adult patients with SBS requiring parenteral support.



Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial is a common design.

Key Inclusion Criteria:

- Adult patients with a diagnosis of SBS.
- Requirement for parenteral support for a specified duration and frequency (e.g., at least 3 times per week).
- Stable parenteral support regimen for a period before randomization.

Treatment: Patients are randomized to receive the GLP-2 analog at one or more dose levels or a placebo, administered subcutaneously at specified intervals (e.g., once or twice weekly).

Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in the weekly volume of parenteral support at the end of the treatment period (e.g., 24 weeks).

Key Secondary Endpoints:

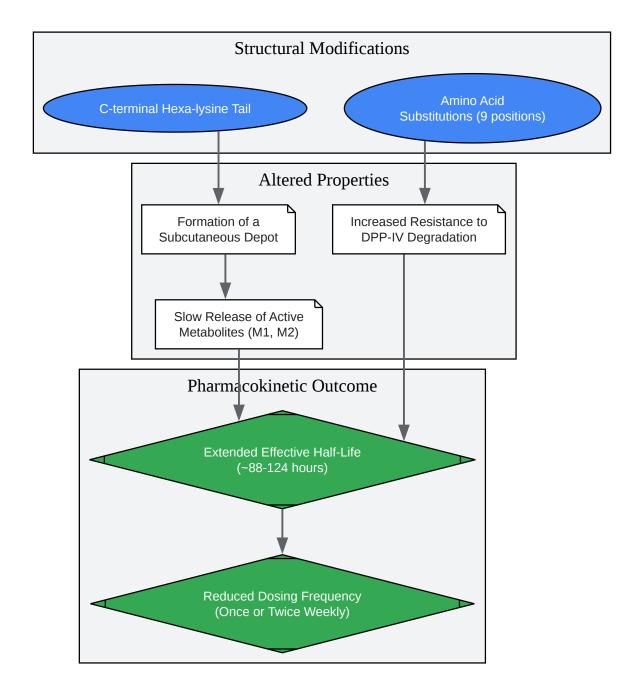
- Proportion of patients achieving a clinically significant reduction in parenteral support volume (e.g., ≥20%).
- Change in the number of days per week requiring parenteral support.
- Change in intestinal absorption of fluids and energy, often assessed through metabolic balance studies.
- Changes in biomarkers of intestinal function, such as plasma citrulline levels.
- Patient-reported outcomes.

Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and antidrug antibody formation.

Structure-Activity Relationship and Long-Acting Mechanism



The prolonged duration of action of **Glepaglutide** is a direct result of its structural modifications.



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Relationship between **Glepaglutide**'s structure and its long-acting properties.



The amino acid substitutions in the N-terminal region of **Glepaglutide** likely contribute to its resistance to degradation by DPP-IV. The C-terminal hexa-lysine tail is crucial for the formation of a subcutaneous depot upon injection. This depot formation leads to the slow and sustained release of the active metabolites, M1 and M2, into the bloodstream, which is the primary determinant of **Glepaglutide**'s long effective half-life.

Conclusion

Glepaglutide represents a significant advancement in the treatment of Short Bowel Syndrome. Its unique molecular structure, characterized by specific amino acid substitutions and a Cterminal lysine tail, confers a long-acting pharmacokinetic profile, allowing for less frequent dosing. By selectively activating the GLP-2 receptor, Glepaglutide stimulates intestinal adaptation, leading to increased nutrient and fluid absorption and a reduction in the need for parenteral support. The robust clinical data from the EASE program underscore its potential to improve the quality of life for patients with SBS. This technical guide provides a detailed resource for understanding the multifaceted nature of Glepaglutide, from its molecular design to its clinical application.

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